Bienvenue dans la boutique en ligne BenchChem!

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

FtsZ inhibitor isoxazole benzamide regioisomer SAR

2-Chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS 2034244-72-7) is a synthetic small-molecule benzamide derivative (C₁₄H₁₄ClFN₂O₂, MW 296.73 g/mol) featuring a 2-chloro-4-fluorobenzamide core linked via a propyl spacer to a 3-methyl-1,2-oxazole (isoxazole) heterocycle. The compound belongs to the broader oxazole/isoxazole-benzamide chemotype that has been explored as inhibitors of the essential bacterial cell division protein FtsZ and as kinase modulators.

Molecular Formula C14H14ClFN2O2
Molecular Weight 296.73
CAS No. 2034244-72-7
Cat. No. B2497076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
CAS2034244-72-7
Molecular FormulaC14H14ClFN2O2
Molecular Weight296.73
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C14H14ClFN2O2/c1-9-7-11(20-18-9)3-2-6-17-14(19)12-5-4-10(16)8-13(12)15/h4-5,7-8H,2-3,6H2,1H3,(H,17,19)
InChIKeyIQXRZJUVYOCHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS 2034244-72-7): Compound Identity, Physicochemical Profile, and Evidence Baseline


2-Chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS 2034244-72-7) is a synthetic small-molecule benzamide derivative (C₁₄H₁₄ClFN₂O₂, MW 296.73 g/mol) featuring a 2-chloro-4-fluorobenzamide core linked via a propyl spacer to a 3-methyl-1,2-oxazole (isoxazole) heterocycle [1]. The compound belongs to the broader oxazole/isoxazole-benzamide chemotype that has been explored as inhibitors of the essential bacterial cell division protein FtsZ [2] and as kinase modulators [3]. At the time of this analysis, no primary research articles or patents were identified that report quantitative biological activity data, target engagement, or in vivo profiling specifically for this compound. The available physicochemical descriptors (logP ~2.94, tPSA 55 Ų, 1 H-bond donor, 3 H-bond acceptors, rotatable bonds 4) [1] place the compound within drug-like chemical space (Lipinski Rule of 5 compliant), but differentiation from structural analogs must currently be assessed through class-level inference rather than direct head-to-head evidence.

Why 2-Chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide Cannot Be Interchanged with Close Structural Analogs: Substitution-Position Sensitivity and Scaffold Constraints


Within the isoxazole-benzamide chemotype, small structural perturbations produce substantial changes in biological activity that preclude casual substitution. The position of the isoxazole attachment on the propyl linker (5-yl vs. 4-yl vs. 3-yl) determines the spatial orientation of the heterocycle relative to the benzamide pharmacophore, directly affecting FtsZ binding pocket complementarity and antibacterial potency [1]. In the related oxazole-benzamide FtsZ inhibitor series, the introduction of a 5-halo substituent on the oxazole ring was required to overcome the G196A resistance mutation in Staphylococcus aureus FtsZ, while the pseudo-benzylic carbon substitution pattern modulated metabolic stability and enabled pro-drug strategies [2]. For substituted benzamide FtsZ inhibitors, the chloro and fluoro substitution pattern on the benzamide ring influences both target affinity and Gram-positive vs. Gram-negative permeability [1][3]. These multidimensional SAR relationships mean that even analogs differing by a single halogen position or isoxazole regioisomer cannot be assumed to exhibit comparable target engagement, antibacterial spectrum, or pharmacokinetic behavior without explicit experimental confirmation.

2-Chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Isoxazole Regioisomer Differentiation: 5-yl vs. 4-yl Attachment Position and Predicted FtsZ Binding Consequences

The target compound carries the isoxazole linked at the 5-position via a propyl spacer to the benzamide nitrogen, distinguishing it from the 4-yl regioisomer 2-chloro-4-fluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1903247-86-8). In the systematic SAR study by Bi et al. (2018), isoxazol-5-yl-containing benzamide derivatives (exemplified by compounds B14 and B16) demonstrated strong antibacterial activity against methicillin-resistant S. aureus (MRSA) and penicillin-resistant S. aureus, while the isoxazol-3-yl series showed substantially weaker activity under identical assay conditions [1]. Although the target compound itself was not directly tested in that study, the regioisomeric preference (5-yl > 3-yl for anti-staphylococcal activity) provides class-level inference that the 5-yl attachment—shared by the target compound—is the favored orientation for FtsZ-targeting antibacterial potency within this chemotype.

FtsZ inhibitor isoxazole benzamide regioisomer SAR antibacterial

Benzamide Substitution Pattern: 2-Chloro-4-fluoro vs. 2,6-Difluoro and Unsubstituted Benzamide Analogs in FtsZ Inhibition

The target compound's 2-chloro-4-fluoro benzamide substitution distinguishes it from the 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotype (TXA6101 series) evaluated by Rosado-Lugo et al. (2022) for Gram-negative FtsZ inhibition [1], and from the oxazole-benzamide series of Stokes et al. (2014), where benzamide ring halogenation patterns significantly modulated anti-staphylococcal potency and the ability to overcome the FtsZ G196A resistance mutation [2]. In the Stokes series, selected 5-halo oxazole analogs inhibited the G196A mutant S. aureus strain, a property not shared by the unsubstituted parent scaffold; the benzamide halogen substitution contributed additively to this resistance-breaking phenotype. The 2-chloro-4-fluoro pattern of the target compound represents a distinct halogenation topology compared to the 2,6-difluoro or monohalo variants described in the literature, potentially offering a differentiated resistance profile.

FtsZ benzamide SAR halogen substitution antibacterial

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to Other Oxazole-Benzamide FtsZ Inhibitors

The target compound exhibits a computed logP of 2.94 and topological polar surface area (tPSA) of 55 Ų [1], placing it within a more lipophilic and lower-tPSA region compared to the Gram-negative-optimized TXA6101 (MW 477.18, tPSA 73.91 Ų, XLogP 2.31) [2]. The lower tPSA (55 vs. 74 Ų) and higher logP (2.94 vs. 2.31) suggest the target compound may exhibit enhanced Gram-positive permeability but potentially reduced Gram-negative outer membrane penetration relative to the TXA6101 chemotype. For comparison, the classic FtsZ inhibitor 3-methoxybenzamide (MW 151.16) has a much lower logP (~0.6) and distinct physicochemical space entirely [3]. These differences in ADME-predictive parameters mean that in-class compounds cannot be assumed to share equivalent cellular penetration or tissue distribution profiles.

logP tPSA drug-likeness physicochemical profiling permeability

Critical Evidence Gap Advisory: Absence of Direct Biological Profiling Data for CAS 2034244-72-7

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, ZINC, and global patent databases (conducted 2026-05-09) did not identify any quantitative biological activity data—including enzyme inhibition constants (IC₅₀/Kᵢ), cellular potency (MIC/EC₅₀), target engagement, selectivity profiling, or in vivo pharmacokinetic parameters—specifically for 2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS 2034244-72-7) [1][2]. The compound appears in several chemical vendor catalogs as a research-grade building block but without associated bioassay annotation. This stands in contrast to structurally related isoxazole-benzamide compounds (e.g., B14, B16 from Bi et al. 2018 [1]; TXA6101 [3]) that have published FtsZ inhibition and antibacterial activity data. Any differentiation claims beyond the class-level inferences and physicochemical comparisons documented above cannot be substantiated at this time. Higher-confidence compound prioritization would require de novo experimental profiling.

evidence gap data availability risk assessment procurement caution

2-Chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide: Evidence-Grounded Application Scenarios for Scientific Procurement and Research Use


Scaffold-Hopping and Regioisomer Validation in FtsZ-Targeting Antibacterial Drug Discovery Programs

This compound may serve as a 5-yl isoxazole regioisomer probe for scaffold-hopping studies within FtsZ inhibitor programs. The documented antibacterial activity advantage of the isoxazol-5-yl orientation over the 3-yl orientation in the series reported by Bi et al. (2018) [1] provides class-level justification for synthesizing and testing 5-yl-linked benzamide analogs, including the target compound. Procurement is most appropriate for medicinal chemistry teams seeking to systematically explore the regioisomeric SAR space of isoxazole-benzamide FtsZ inhibitors, particularly where the 2-chloro-4-fluoro benzamide substitution pattern has not been previously evaluated in combination with a propyl-linked 3-methylisoxazole.

Physicochemical Property-Driven Screening Library Design for Gram-Positive Antibacterial Campaigns

The compound's computed physicochemical profile (logP 2.94, tPSA 55 Ų, MW <300 Da) [1] aligns with property guidelines favoring Gram-positive bacterial cell permeability and distinguishes it from higher-MW, higher-tPSA Gram-negative-optimized analogs such as TXA6101 (MW 477, tPSA 74 Ų) [2]. Procurement for inclusion in Gram-positive-focused phenotypic screening libraries is supported by these computational ADME predictors, provided the absence of target-specific bioactivity data is explicitly factored into hit triage workflows.

Synthetic Tractability and Building Block Utility for Parallel SAR Exploration

As a benzamide with a chloro-fluoro substitution pattern linked via a flexible propyl spacer to a methylisoxazole, this compound offers a synthetically accessible scaffold for parallel derivatization. The propyl linker and isoxazole ring provide multiple vectors for chemical modification (e.g., variation of the isoxazole 3-substituent, benzamide ring halogenation, or linker length modification) [1][2]. Procurement as a core building block is appropriate for combinatorial library synthesis aimed at generating novel FtsZ inhibitor candidates, with the understanding that the compound itself requires de novo biological profiling.

Negative Control or Comparator Arm for Isoxazole Regioisomer Selectivity Studies

Given the absence of target-specific activity data, this compound may be positioned as a structural comparator in studies designed to quantify the contribution of the isoxazole regioisomer (5-yl vs. 4-yl vs. 3-yl) and benzamide halogenation pattern to FtsZ binding and antibacterial activity. In such applications, the 4-yl regioisomer (CAS 1903247-86-8) [1] or the unsubstituted benzamide parent could serve as paired controls, allowing quantitative assessment of the 5-yl/2-Cl-4-F structural features. Procurement for this purpose is scientifically valid when accompanied by explicit experimental design documentation.

Quote Request

Request a Quote for 2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.